

# Ethyl 4-iodobenzoate: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: Ethyl 4-iodobenzoate

Cat. No.: B015932

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Ethyl 4-iodobenzoate** is a versatile aromatic compound widely employed in organic synthesis as a foundational building block for the construction of complex molecular architectures. Its utility stems from the presence of two key functional groups: an ethyl ester, which can be readily hydrolyzed or transformed, and an iodo group, which serves as an excellent handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of **ethyl 4-iodobenzoate** in several key synthetic transformations.

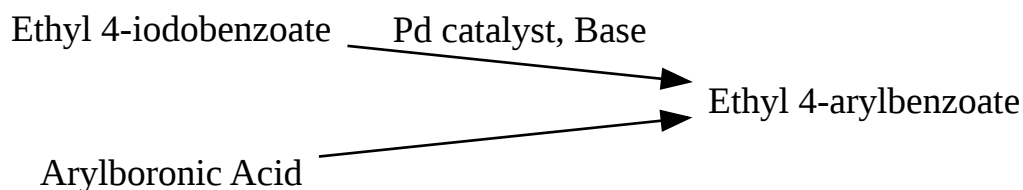
## Cross-Coupling Reactions

**Ethyl 4-iodobenzoate** is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The high reactivity of the carbon-iodine bond allows for facile oxidative addition to the palladium catalyst, often under mild reaction conditions.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in many pharmaceutical agents and functional materials. **Ethyl 4-iodobenzoate** can be efficiently coupled with a wide range of arylboronic acids.

## Reaction Scheme:



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Caption: General scheme for the Suzuki-Miyaura coupling of **ethyl 4-iodobenzoate**.

## Experimental Protocol: Synthesis of Ethyl 4-phenylbenzoate

This protocol describes the synthesis of ethyl 4-phenylbenzoate via the Suzuki-Miyaura coupling of **ethyl 4-iodobenzoate** and phenylboronic acid.

## Materials:

- **Ethyl 4-iodobenzoate** (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 2 mol%)
- Triphenylphosphine ( $\text{PPh}_3$ , 4 mol%)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 equiv)
- Toluene
- Water

## Procedure:

- To a round-bottom flask, add **ethyl 4-iodobenzoate**, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

- Add a 3:1 mixture of toluene and water to the flask.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-phenylbenzoate.

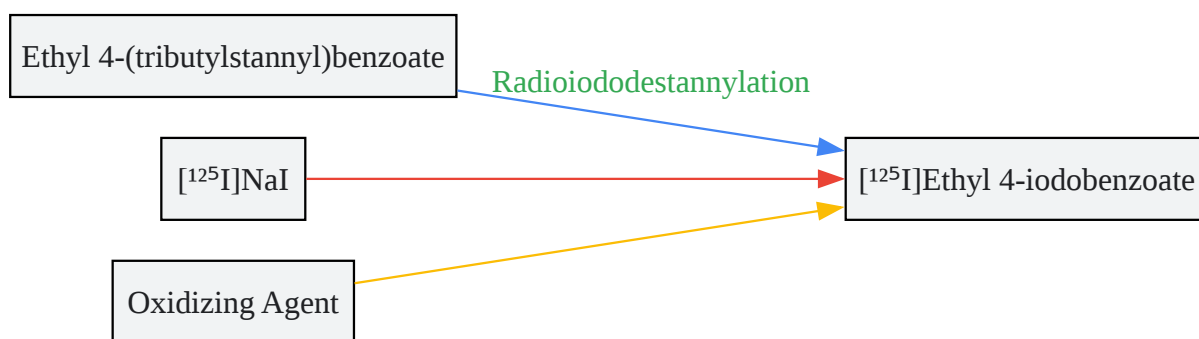
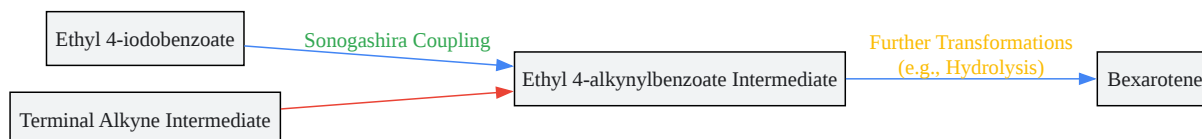
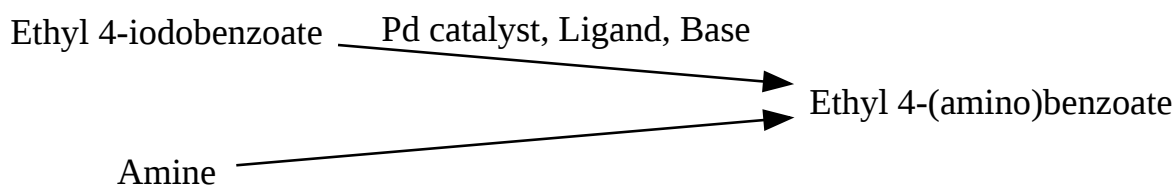
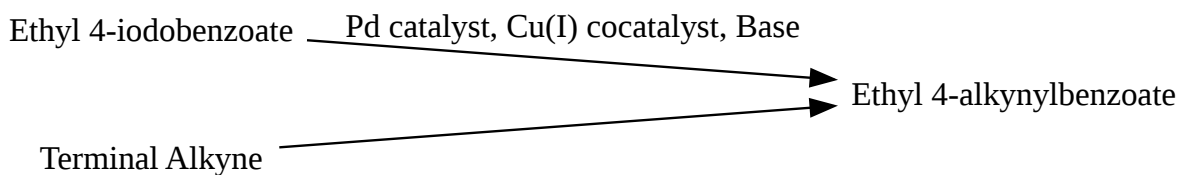
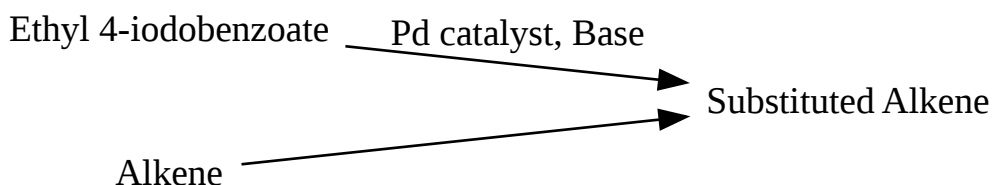
## Quantitative Data:

Product	Yield	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)
Ethyl 4-phenylbenzoate	>90%	8.10 (d, 2H), 7.65 (d, 2H), 7.60 (m, 2H), 7.45 (m, 2H), 7.39 (m, 1H), 4.40 (q, 2H), 1.41 (t, 3H)	166.5, 145.8, 140.0, 130.1, 129.0, 128.9, 128.1, 127.3, 127.2, 61.1, 14.4

## Heck Reaction

The Heck reaction facilitates the synthesis of substituted alkenes by coupling **ethyl 4-iodobenzoate** with various olefins. Electron-deficient alkenes such as acrylates are particularly effective coupling partners.

Reaction Scheme:



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